molecular formula C12H14O4 B8718858 3-(3,4,5-Trimethoxyphenyl)-2-propenal

3-(3,4,5-Trimethoxyphenyl)-2-propenal

Cat. No. B8718858
M. Wt: 222.24 g/mol
InChI Key: XDSHNNRBLSBDAP-UHFFFAOYSA-N
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Patent
US07476741B2

Procedure details

3-(3,4,5-Trimethoxyphenyl)-propenal was prepared following the procedure for 3-(3-bromo-4,5-dimethoxyphenyl)-propenal as described in Example 15a using 3,4,5-trimethoxy benzaldehyde. 7-Methoxy-2-hydroxy-4-(3,4,5-trimethoxy-phenyl)-chroman was synthesized by the same procedure as Example 18 from 3-(3,4,5-trimethoxyphenyl)-propenal (71 mg; 0.32 mmol) and 3-methoxy phenol (43 mg; 0.35 mmol) using morpholine (30 μl) as a base in methanol (2.5 ml) (14 mg; 13%). 1H NMR (acetone-d6): 6.64 (dd, J=1.1, 8.5 Hz) and 6.59 (dd, J=1.0, 8.4 Hz) (1H), 6.54 (one doublet and one singlet overlapped, J=2.7 Hz; 2H), 6.38 (dd, J=2.6, 8.5 Hz; 1H), 6.34 (d overlapping with other small signals, J=2.3 Hz; 1H), 6.13 (d, J=6.8 Hz) and 6.08 (dd, J=1.0, 4.5 Hz) (1H), 5.62-5.65 and 5.47-5.51 (m each, 1H), 4.13-4.21 (overlapping dd, J=6.6, 10.2 Hz; 1H), 3.78, 3.77, 3.73, 3.72 (s each, 12H), 2.31 (ddd, J=2.1, 5.7, 13.1 Hz) and 2.08-2.13 (m) (2H).
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step Two
Quantity
43 mg
Type
reactant
Reaction Step Two
Name
3-(3-bromo-4,5-dimethoxyphenyl)-propenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 μL
Type
reactant
Reaction Step Five
[Compound]
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
BrC1C=C(C=CC=O)C=C(OC)C=1OC.COC1C=C(C=C(OC)C=1OC)C=O.[CH3:30][O:31][C:32]1[CH:33]=[C:34]([CH:42]=[CH:43][CH:44]=[O:45])[CH:35]=[C:36]([O:40][CH3:41])[C:37]=1[O:38][CH3:39].[CH3:46][O:47][C:48]1[CH:49]=[C:50]([OH:54])[CH:51]=[CH:52][CH:53]=1.N1CCOCC1>CO>[CH3:41][O:40][C:36]1[CH:35]=[C:34]([CH:42]=[CH:43][CH:44]=[O:45])[CH:33]=[C:32]([O:31][CH3:30])[C:37]=1[O:38][CH3:39].[CH3:46][O:47][C:48]1[CH:49]=[C:50]2[C:51]([CH:42]([C:34]3[CH:33]=[C:32]([O:31][CH3:30])[C:37]([O:38][CH3:39])=[C:36]([O:40][CH3:41])[CH:35]=3)[CH2:43][CH:44]([OH:45])[O:54]2)=[CH:52][CH:53]=1

Inputs

Step One
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
71 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)C=CC=O
Name
Quantity
43 mg
Type
reactant
Smiles
COC=1C=C(C=CC1)O
Step Three
Name
3-(3-bromo-4,5-dimethoxyphenyl)-propenal
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=C(C1OC)OC)C=CC=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1OC)OC
Step Five
Name
Quantity
30 μL
Type
reactant
Smiles
N1CCOCC1
Step Six
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C=CC=O
Name
Type
product
Smiles
COC1=CC=C2C(CC(OC2=C1)O)C1=CC(=C(C(=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.